N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide
Description
N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide is a benzamide derivative featuring a substituted furan ring, a tetrahydrofuran-2-ylmethyl amino group, and a 4-methoxybenzamide moiety. Its Z-configuration vinyl linker and bromophenyl substituent distinguish it structurally from related compounds.
Properties
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O5/c1-32-20-10-6-18(7-11-20)25(30)29-23(26(31)28-16-22-3-2-14-33-22)15-21-12-13-24(34-21)17-4-8-19(27)9-5-17/h4-13,15,22H,2-3,14,16H2,1H3,(H,28,31)(H,29,30)/b23-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBVLRSSRJNQGK-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide” likely involves multiple steps, including:
Formation of the bromophenyl-furan intermediate: This step may involve the coupling of a bromophenyl compound with a furan derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the tetrahydrofuran-2-ylmethyl group: This step could involve the reaction of the intermediate with a tetrahydrofuran-2-ylmethylamine under conditions that promote amide bond formation.
Final assembly: The final step may involve the coupling of the intermediate with a methoxybenzamide derivative, possibly using a condensation reaction.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide” can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxybenzamide group may be susceptible to oxidation under certain conditions.
Reduction: The compound may undergo reduction reactions, particularly at the carbonyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide” would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Affecting cellular processes: Influencing cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Key Observations:
Amino Group Variations: The tetrahydrofuran-2-ylmethyl group offers a balance between solubility (via oxygen atoms) and steric hindrance, contrasting with the hydrophobic cyclohexylamino () or flexible allylamino groups ().
Benzamide Substituents : The 4-methoxy group in the target compound provides electron-donating effects, stabilizing the benzamide carbonyl group compared to 4-methyl or unsubstituted analogues .
Spectroscopic and Analytical Comparisons
IR Spectroscopy :
- The target compound’s IR spectrum likely shows C=O stretches near 1663–1682 cm⁻¹ (amide I band) and NH stretches at 3150–3319 cm⁻¹, consistent with hydrazinecarbothioamide-derived structures . The absence of a C=S band (~1243–1258 cm⁻¹) confirms the absence of thione tautomers.
- Chlorophenyl analogues (e.g., ) exhibit similar carbonyl bands but distinct C-Cl stretches (~750 cm⁻¹) .
Mass Spectrometry :
- The bromine atom in the target compound introduces a characteristic isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br), distinguishing it from chlorine-containing analogues .
- Molecular networking () would cluster the target compound with other benzamide derivatives but differentiate it via fragmentation patterns (e.g., loss of tetrahydrofuran-2-ylmethyl vs. allyl groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
